15-epi-Prostaglandin E2

Übersicht

Beschreibung

Prostaglandin E2 (PGE2), also known as dinoprostone, is a naturally occurring prostaglandin with oxytocic properties that is used as a medication . It is involved in almost all typical inflammation markers such as redness, swelling, and pain . It regulates these responses through binding to G coupled protein prostaglandin E2 (PGE2) receptors (EP1, EP2, EP3, and EP4) .

Synthesis Analysis

PGE2 synthesis within the body begins with the activation of arachidonic acid (AA) by the enzyme phospholipase A2 . Once activated, AA is oxygenated by cyclooxygenase (COX) enzymes to form prostaglandin endoperoxides . Specifically, prostaglandin G2 (PGG 2) is modified by the peroxidase moiety of the COX enzyme to produce prostaglandin H2 (PGH 2) which is then converted to PGE2 .

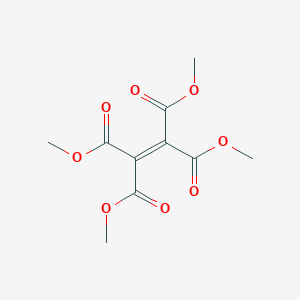

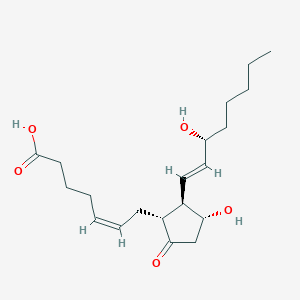

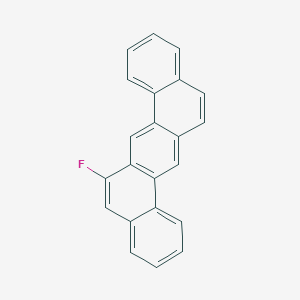

Molecular Structure Analysis

Prostaglandins, a class of bioactive lipid compounds, possess a unique and intricate molecular structure that underlies their diverse physiological functions . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .

Chemical Reactions Analysis

PGE2 is a key player in the inflammatory response, pain perception, and the regulation of body temperature . Its involvement in the immune response has led to its designation as a target for anti-inflammatory drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) .

Physical And Chemical Properties Analysis

At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Prostaglandin E2 has been shown to promote colorectal cancer stem-like cell expansion, which suggests that “15®-Prostaglandin E2” could be studied for its effects on cancer cell biology and potential roles in tumorigenesis .

Cardiovascular Health

Research has linked prostaglandin E2 excretion with cardiovascular risk, indicating that “15®-Prostaglandin E2” might be relevant in studies related to cardiovascular diseases and their biomarkers .

Reproductive Biology

Prostaglandin E2 receptors play a significant role in female reproduction, including processes like ovulation and implantation. This implies that “15®-Prostaglandin E2” could be important in research focused on reproductive health and endocrinology .

Inflammation and Immunity

Given prostaglandin E2’s key role in inflammation, “15®-Prostaglandin E2” may be involved in studies investigating inflammatory responses and immune system regulation .

Metabolic Pathways

The metabolism of prostaglandin E2 involves specific enzymes that could also interact with “15®-Prostaglandin E2”, making it a compound of interest in research on metabolic pathways and enzyme functions .

Signal Transduction

Studies have shown that prostaglandin E2 can influence signal transduction pathways, such as the STAT3 signaling in certain cell types. Therefore, “15®-Prostaglandin E2” might be relevant in research exploring cellular signaling mechanisms .

Wirkmechanismus

Target of Action

15®-Prostaglandin E2, also known as 15-epi-Prostaglandin E2, primarily targets the nuclear estrogen receptors (nERs) and membrane estrogen receptors (mERs) . These receptors are involved in maintaining cell redox balance and signal transduction .

Mode of Action

The compound interacts with its targets through a process known as E2 signaling. This involves both nuclear estrogen receptors (nERs) and recently-identified membrane estrogen receptors (mERs) . The mechanism by which it occurs is a single step concerted reaction with one transition state .

Biochemical Pathways

The affected pathways involve the regulation of multiple signaling molecules. The E2 signaling pathway can modify regulatory cascades such as MAPK, P13K, and tyrosine cascade as well as membrane-associated molecules such as ion channels and G-protein-coupled receptors . The E2-induced transcriptional regulatory cascades have been identified in which early E2 action can affect late nER action through inducing so-called third messengers .

Pharmacokinetics (ADME Properties)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 15®-Prostaglandin E2 are crucial for its bioavailability. In general, computational methods and tools like admetSAR3.0 are used to predict these properties .

Result of Action

The molecular and cellular effects of 15®-Prostaglandin E2’s action involve reducing intracellular oxidative stress damage, delaying cell senescence, and preventing age-related diseases . It also plays a role in regulating oxidative stress and cell senescence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 15®-Prostaglandin E2. In general, factors such as temperature, photoperiod, rainfall, and other physico-chemical parameters of water can influence the action of compounds .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . Acute toxicity - Oral Category 4 Reproductive toxicity Category 1B . It is recommended to wear protective gloves/protective clothing/eye protection/face protection and wash face, hands and any exposed skin thoroughly after handling .

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-GKEZHNTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017284 | |

| Record name | 15-epi-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-epi-Prostaglandin E2 | |

CAS RN |

38873-82-4 | |

| Record name | 15-epi-Prostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-epi-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-EPI-PROSTAGLANDIN E2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3D76GXW94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)

![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)